Cas no 5333-88-0 (Ethyl 2-bromoheptanoate)

Ethyl 2-bromoheptanoate (CAS: 60900-56-3) is a brominated ester commonly used as an intermediate in organic synthesis. Its structure features a reactive bromine atom at the α-position, making it valuable for nucleophilic substitution reactions, such as alkylations or Grignard couplings. The ethyl ester group enhances solubility in organic solvents, facilitating its use in various reaction conditions. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where precise functionalization is required. Its stability under standard storage conditions and well-defined reactivity profile contribute to its reliability in synthetic applications. Proper handling is advised due to its potential lachrymatory and irritant properties.
Ethyl 2-bromoheptanoate structure
Ethyl 2-bromoheptanoate structure
Product Name:Ethyl 2-bromoheptanoate
CAS No:5333-88-0
MF:C9H17BrO2
MW:237.134082555771
CID:45722
PubChem ID:95333
Update Time:2025-05-23

Ethyl 2-bromoheptanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromoheptanoate
    • ETHYL 2-BROMOHEPTANATE
    • 2-bromo-heptanoic acid ethyl ester
    • Heptanoic acid,2-bromo-,ethyl ester
    • NSC-2356
    • EINECS 226-249-7
    • Heptanoic acid, 2-bromo-, ethyl ester
    • 5333-88-0
    • DTXSID301285876
    • AI3-37648
    • NSC 2356
    • 4-(4-Acetyl-1-piperazinyl)-3-amino-benzoic?acid?methyl?ester
    • NSC2356
    • Ethyl 2-bromoheptanoate #
    • 2-bromoheptanoic acid ethyl ester
    • Ethyl .alpha.-bromoheptanoate
    • 2-BROMOHEPTANOIC ACID, ETHYL ESTER
    • ethyl 2bromoheptanoate
    • SCHEMBL1566554
    • FT-0635628
    • ethyl-2-bromoheptanoate
    • NS00044690
    • Ethyl alpha-bromoheptanoate
    • G65352
    • DB-052307
    • Inchi: 1S/C9H17BrO2/c1-3-5-6-7-8(10)9(11)12-4-2/h8H,3-7H2,1-2H3
    • InChI Key: GNCLPIAYAPQPOU-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OCC)CCCCC

Computed Properties

  • Exact Mass: 236.04100
  • Monoisotopic Mass: 236.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.211 g/mL at 25 °C(lit.)
  • Boiling Point: 109 °C10 mm Hg(lit.)
  • Flash Point: 220 °F
  • Refractive Index: n20/D 1.452(lit.)
  • PSA: 26.30000
  • LogP: 2.89330

Ethyl 2-bromoheptanoate Security Information

  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34-36/37
  • Safety Instruction: S26; S27; S28; S36/37/39; S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Risk Phrases:R34; R36/37

Ethyl 2-bromoheptanoate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

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Ethyl 2-bromoheptanoate Related Literature

Additional information on Ethyl 2-bromoheptanoate

Ethyl 2-Bromoheptanoate (CAS No. 5333-88-0): A Comprehensive Overview

Ethyl 2-bromoheptanoate, with the CAS number 5333-88-0, is a brominated ester compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also known as Ethyl 2-bromohexanoate, is a versatile reagent with applications ranging from organic synthesis to polymer chemistry. In this article, we will delve into its properties, applications, and recent advancements in research.

The molecular formula of ethyl 2-bromoheptanoate is C9H17BrO2, and its molecular weight is approximately 219.16 g/mol. It exists as a colorless to pale yellow liquid with a slight odor. The compound is soluble in organic solvents such as dichloromethane and ethyl acetate but exhibits limited solubility in water. Its physical properties make it suitable for use in various chemical reactions where controlled reactivity is required.

One of the key features of ethyl 2-bromoheptanoate is its bromine atom at the second position of the heptanoate chain. This positioning imparts unique reactivity, making it an excellent substrate for nucleophilic substitution reactions. In organic synthesis, it serves as a valuable intermediate for the preparation of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Recent studies have highlighted the potential of ethyl 2-bromoheptanoate in the synthesis of biodegradable polymers. Researchers have explored its use as a monomer in polyesters and polyurethanes, leveraging its bromine functionality to introduce specific properties such as flame retardancy or improved mechanical strength. These findings underscore its role in sustainable materials development.

In addition to its role in polymer chemistry, ethyl 2-bromoheptanoate has been employed in click chemistry applications. Click chemistry refers to a set of reactions that are efficient, selective, and easy to perform under mild conditions. The bromine atom in ethyl 2-bromoheptanoate facilitates these reactions by acting as an electrophilic center, enabling the formation of stable covalent bonds with nucleophiles.

The synthesis of ethyl 2-bromoheptanoate typically involves the reaction of heptanoic acid with ethanol in the presence of an acid catalyst, followed by bromination at the alpha position using a suitable brominating agent such as HBr or NBS (N-Bromosuccinimide). This process ensures high yields and purity, making it amenable for large-scale production.

From an environmental standpoint, ethyl 2-bromoheptanoate has been studied for its biodegradability and toxicity profile. Research indicates that it undergoes microbial degradation under aerobic conditions, suggesting its potential for use in eco-friendly chemical processes. However, further studies are required to fully understand its environmental impact and ensure safe handling practices.

In conclusion, ethyl 2-bromoheptanoate (CAS No. 5333-88-0) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and reactivity make it an indispensable tool in organic synthesis and materials science. As research continues to uncover new uses for this compound, it is poised to play an even more significant role in advancing chemical innovation.

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